3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Übersicht
Beschreibung
“3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is a chemical compound with the molecular weight of 283.21 . The IUPAC name for this compound is 3-{[4-(trifluoromethyl)-2-pyrimidinyl]amino}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.21 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis Processes and Chemical Properties
Synthesis of Substituted Pyrimidinyl Benzoic Acids : A study by Hordiyenko et al. (2020) describes a novel synthesis approach for 2-(pyrimidin-2-yl)benzoic acids, which may include structures similar to 3-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid. This process involves the ring contraction of 2-carbamimidoylbenzoic acid and leads to the formation of various pyrimidinyl benzoic acids (Hordiyenko et al., 2020).
Mesophase Generation from Supramolecular Columns : Percec et al. (1995) synthesized various benzoic acid derivatives, including those with pyrimidinyl groups. These compounds self-assemble into supramolecular architectures, generating hexagonal columnar mesophases. This research highlights the potential of such compounds in forming structured molecular arrangements (Percec et al., 1995).
Stabilization of Hexagonal Columnar Mesophase : The same study by Percec et al. (1995) observed that the fluorination of alkyl tails in these compounds dramatically stabilizes their hexagonal columnar mesophases. This finding is significant for materials science, indicating how structural modifications can influence the stability of complex molecular assemblies (Percec et al., 1995).
Potential Biological Applications
Inhibition of Tyrosine Kinase : In the synthesis of Nilotinib, a compound structurally related to 3-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid was used as an intermediate. Nilotinib is a selective inhibitor of tyrosine kinase, suggesting potential applications in treating certain cancers (Yu Yankun et al., 2011).
Antimicrobial and Insecticidal Potential : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics, which have potential antimicrobial and insecticidal applications. This suggests that compounds like 3-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid could have similar biological activities (Deohate & Palaspagar, 2020).
Safety And Hazards
While specific safety and hazard information for “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” was not found, similar compounds are generally advised to be handled with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-4-5-16-11(17-9)20-8-3-1-2-7(6-8)10(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCDGYPVORJOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.